2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the triazole ring or other functional groups within the molecule.
Substitution: The compound may participate in substitution reactions, especially at the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application. In general, triazole derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The compound’s molecular structure allows it to form specific interactions with these targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal agent.
Voriconazole: A broad-spectrum triazole antifungal.
Uniqueness
2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is unique due to its specific substitution pattern and functional groups, which may confer distinct biological and chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C19H26N4OS |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H26N4OS/c1-3-23-18(15-7-5-4-6-8-15)21-22-19(23)25-13-17(24)20-16-11-9-14(2)10-12-16/h9-12,15H,3-8,13H2,1-2H3,(H,20,24) |
InChI Key |
KQIDNTQGRJEEMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3CCCCC3 |
Origin of Product |
United States |
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